methyl 4-[(2-bromobenzoyl)amino]benzoate
Description
Methyl 4-[(2-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 2-bromobenzoylamino group at the para-position. Its molecular formula is C₁₅H₁₂BrNO₃, with a molar mass of 334.17 g/mol.
Properties
IUPAC Name |
methyl 4-[(2-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQHRCSOBEEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-bromobenzoyl)amino]benzoate typically involves the reaction of 2-bromobenzoyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-bromobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
Methyl 4-[(2-bromobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-[(2-bromobenzoyl)amino]benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Ester Chain Length Effects: The pentyl ester analog (C₁₉H₂₀BrNO₃) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the methyl ester (logP ~2.1), which may enhance cell membrane permeability but reduce aqueous solubility . Methyl esters are typically more reactive toward hydrolysis than longer-chain esters, impacting stability in biological systems.
In contrast, para-brominated analogs (e.g., methyl 4-[(4-bromobenzoyl)amino]benzoate) may exhibit improved planarity and stronger π-π stacking interactions . Halogen bonds (C–Br···O/N) in ortho-substituted derivatives can stabilize crystal structures, as observed in phenacyl benzoate analogs .
Aminomethyl derivatives (e.g., methyl 4-((diethylamino)methyl)benzoate) exhibit basicity and enhanced solubility in acidic environments, useful for drug formulation .
Biological Activity Insights: Methyl 4-(carbamoylamino)benzoate derivatives show selective inhibition of aquaporin-3/7 (IC₅₀ values <10 μM), highlighting the importance of the urea group in target engagement . Carbohydrate-based bromobenzoyl esters (e.g., glucopyranoside derivatives) demonstrate stability in aqueous media, making them suitable for prodrug designs .
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